molecular formula C13H12FNO3 B13943100 Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B13943100
M. Wt: 249.24 g/mol
InChI Key: WBSXOLUXZVENDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate is a fluorinated quinoline derivative characterized by a hydroxyl group at position 8, a methyl group at position 2, and a fluorine atom at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline scaffolds, particularly in antimicrobial and anticancer research .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3

InChI Key

WBSXOLUXZVENDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Pfitzinger Reaction and Subsequent Functionalization

A documented approach to synthesizing related quinoline derivatives involves the Pfitzinger reaction, which condenses isatin derivatives with ketones or aldehydes under basic or acidic conditions to form hydroxyquinoline carboxylic acids.

  • Step 1: Synthesis of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid by reacting a substituted aniline or pyridine derivative with 1-chloropropan-2-one under controlled heating (e.g., 80 °C for several hours), followed by acidification to precipitate the quinoline carboxylic acid intermediate. This step yields a yellow solid with moderate yields (~60%).

  • Step 2: Functionalization of the hydroxyquinoline intermediate to introduce the fluorine atom at the 3-position and methyl group at the 2-position, often via halogenation and methylation reactions using reagents such as phosphoryl chloride and methylating agents.

  • Step 3: Esterification of the quinoline carboxylic acid at the 6-position to form the ethyl ester. This can be achieved by conventional esterification methods, for example, treatment with ethanol in the presence of acid catalysts or via acid chloride intermediates.

  • Step 4: Purification of the final product by recrystallization or chromatographic techniques to ensure high purity suitable for research use.

Alternative Routes Using Pyridine-Based Precursors

  • Pyridine derivatives with appropriate substitution patterns (e.g., 3-fluoro or 3-bromo substituents) can be cyclized to quinoline derivatives under acidic or basic conditions.

  • A patented one-step process describes reacting pyridine-based compounds with unsubstituted second positions on the nitrogen ring in water to yield 2-hydroxypyridine or quinoline carboxylic acids and esters in high yield. This approach emphasizes the stability of pyridine derivatives without halogen substitution at the 4-position.

  • Such methods may be adapted to introduce the 3-fluoro substituent and hydroxy group at the 8-position by selecting appropriate starting materials and reaction conditions.

Key Reagents and Conditions

Step Reagents/Conditions Notes
Quinoline core formation Substituted aniline or pyridine + 1-chloropropan-2-one Heating at 80 °C for 7 h; acidification
Halogenation Phosphoryl chloride or related halogenating agents For introducing chlorine or fluorine
Methylation Methylating agents (e.g., methyl iodide or methyl sulfate) To install methyl group at 2-position
Esterification Ethanol + acid catalyst or acid chloride intermediates To form ethyl ester at 6-position
Purification Recrystallization, column chromatography Ensures compound purity

Analytical Confirmation and Purity Assessment

Summary Table of Preparation Methods

Preparation Step Description Typical Yield (%) Reference
Quinoline carboxylic acid synthesis via Pfitzinger reaction Condensation of substituted aniline with 1-chloropropan-2-one, acidification ~60%
Halogenation and methylation Introduction of fluorine and methyl groups using phosphoryl chloride and methylating agents Variable
Esterification Conversion of carboxylic acid to ethyl ester using ethanol and acid catalyst High
Purification Chromatography and recrystallization -

Research and Patent Sources

  • The synthesis methods are supported by patents describing pyridine and quinoline carboxylic acid preparation processes in aqueous media, emphasizing high yield and simplicity.

  • Recent academic publications detail the preparation of fluorinated hydroxyquinoline derivatives using Pfitzinger-type reactions and subsequent functionalization steps.

  • Chemical databases such as PubChem provide molecular and structural data supporting the synthetic feasibility and known chemical properties.

Chemical Reactions Analysis

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine and hydroxyl groups play a crucial role in enhancing its binding affinity to enzymes and receptors . The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding . The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and similarities between Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate and related quinoline derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference ID
This compound 2-CH₃, 3-F, 6-COOEt, 8-OH Hydroxyl, Fluorine, Carboxylate ~293.3 (estimated) Potential antimicrobial activity (inferred) N/A
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate 4-Cl, 6-F, 8-OCH₃, 3-COOEt Chlorine, Fluorine, Methoxy 283.68 Intermediate in drug synthesis
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 4-OH, 6-CF₃, 3-COOEt Hydroxyl, Trifluoromethyl 301.23 High structural similarity (0.85)
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br, 8-F, 4-oxo, 3-COOEt Bromine, Fluorine, Ketone 328.13 Anticancer lead compound (inferred)
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-NH₂, 1-cyclopropyl, 8-OCH₃, 4-oxo, 6-F Amino, Cyclopropyl, Methoxy, Ketone 350.34 Antibacterial activity (inferred)

Key Observations:

Positional Effects of Fluorine : Fluorine at position 3 (target compound) vs. position 6 or 8 in analogs (e.g., ) may influence electronic properties and binding affinity to biological targets.

Hydroxyl vs.

Trifluoromethyl vs. Methyl: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate has a higher similarity score (0.85) due to the electron-withdrawing CF₃ group, which may mimic the electronic effects of fluorine in the target compound.

Crystallographic and Physicochemical Insights

  • Crystal Packing: Analogous compounds, such as Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , exhibit intermolecular interactions (C–H···O/Cl) that stabilize their crystal lattices. The target compound’s 8-hydroxy group may facilitate similar or stronger hydrogen-bonding networks.
  • Thermal Stability: The melting point of (438 K) suggests that fluorinated quinolines generally exhibit moderate thermal stability, a trait likely shared by the target compound.

Biological Activity

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities. The presence of the 8-hydroxy group in these compounds often enhances their pharmacological efficacy. This compound is a notable derivative that exhibits significant biological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various quinoline derivatives, including this compound. These compounds have shown effectiveness against a range of pathogens:

  • Antitubercular Activity : Compounds similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 3.49 μM to 62.5 μM, indicating potent antitubercular effects compared to standard drugs like isoniazid and pyrazinamide .
  • Antibacterial Activity : The compound has also been tested against various Gram-positive and Gram-negative bacteria, showing promising results. For example, derivatives exhibited MIC values as low as 6.68 μM against Pseudomonas mirabilis and Aspergillus niger, indicating strong antibacterial properties .

Anticancer Activity

Quinoline derivatives are recognized for their anticancer potential. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Testing : In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.03 μM to 4.74 μM against multiple cancer cell lines, suggesting high potency .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms within cancer cells, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure:

Substituent Biological Activity MIC/IC50 Values
Unsubstituted BenzyloxyGood antitubercular activityMIC: 57.73 μM
4-MethylbenzyloxyEnhanced antibacterial activityMIC: 6.68 μM
2-CyanobenzyloxyIncreased cytotoxicityIC50: 27.29 μM

The SAR studies indicate that specific substitutions can enhance or diminish the biological activities of these compounds, providing insights for further drug development .

Case Studies

  • Antitubercular Activity : A study demonstrated that derivatives of ethyl 3-fluoro-8-hydroxy-2-methylquinoline exhibited significant antitubercular activity with MIC values comparable to established treatments like isoniazid .
  • Cytotoxicity in Cancer Models : In a comparative study involving various cancer cell lines, quinoline derivatives showed selective cytotoxicity with IC50 values indicating their potential as lead compounds for further development in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives typically involves cyclization reactions or functional group modifications. For example, ethyl ester groups are often introduced via nucleophilic substitution or esterification under acidic/basic conditions. Heating in polar aprotic solvents like DMSO can lead to side reactions such as O-dealkylation or unexpected alkylation at adjacent positions, as observed in similar compounds like Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate . Key variables include temperature, solvent choice (e.g., DMF for stability vs. DMSO for reactivity), and catalysts (e.g., Bu4NI for iodide-mediated reactions). Yield optimization requires monitoring reaction progression via TLC or HPLC and adjusting stoichiometric ratios of reagents.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm substituent positions, particularly distinguishing between fluorine and chlorine atoms (via coupling constants) and ester group integration .
  • X-ray crystallography : Resolves spatial arrangements of functional groups (e.g., fluorine at position 3 vs. 6) and intermolecular interactions. For example, C–H⋯O and C–H⋯Cl hydrogen bonds in analogous quinolines dictate crystal packing .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for purity assessment .

Q. How is antimicrobial activity evaluated for such quinoline derivatives?

Standard protocols involve broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined, with compounds showing MIC ≤ 50 µg/mL considered promising. Activity correlates with substituent electronegativity (e.g., fluoro groups enhance membrane penetration) and steric effects .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination and hydroxylation be addressed during synthesis?

Fluorination at specific positions (e.g., C-3 vs. C-6) requires controlled electrophilic substitution or directed ortho-metalation. For example, using LDA (lithium diisopropylamide) as a base can direct fluorine incorporation to electron-deficient quinoline positions . Hydroxylation at C-8 may involve oxidative conditions (e.g., H2O2/AcOH) or protective group strategies to prevent over-oxidation. Computational modeling (DFT) aids in predicting reactive sites .

Q. What experimental contradictions arise in antimicrobial screening data, and how are they resolved?

Discrepancies in MIC values across studies often stem from:

  • Strain variability : Clinical vs. reference strains exhibit differing resistance profiles.
  • Solubility issues : Poor aqueous solubility of ethyl ester derivatives may lead to underestimated activity. Using DMSO as a co-solvent (≤1% v/v) improves compound dispersion .
  • Synergistic effects : Co-administration with efflux pump inhibitors (e.g., reserpine) can clarify intrinsic activity vs. resistance mechanisms .

Q. How do intermolecular interactions influence crystallographic data interpretation?

Weak hydrogen bonds (e.g., C–H⋯O, C–H⋯F) and π-π stacking in the crystal lattice affect refinement parameters. For instance, in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate, intermolecular C–H⋯Cl interactions (3.43–3.74 Å) complicate electron density maps. SHELXL refinement with restraints on thermal parameters and bond lengths improves model accuracy .

Q. What methodologies optimize the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Assess ester hydrolysis in buffers (pH 1–9) via HPLC. Ethyl esters are prone to hydrolysis in alkaline conditions; substituting with more stable groups (e.g., tert-butyl) may enhance stability .
  • Light and temperature stability : Accelerated stability testing (40°C/75% RH) identifies degradation products, guided by mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.